molecular formula C25H28N6O B10925820 1-benzyl-6-cyclopropyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-6-cyclopropyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10925820
M. Wt: 428.5 g/mol
InChI Key: QCKKAUJFDHRAPE-UHFFFAOYSA-N
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Description

1-BENZYL-6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropyl group, and a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the benzyl and cyclopropyl groups via substitution reactions.
  • Coupling of the pyrazole ring with the pyridine ring to form the pyrazolo[3,4-b]pyridine core.
  • Final functionalization to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-BENZYL-6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-BENZYL-6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzyl-substituted pyrazoles: These compounds have a similar benzyl group but may lack the cyclopropyl or pyrazolo[3,4-b]pyridine core.

    Cyclopropyl-substituted pyridines: These compounds contain a cyclopropyl group but differ in their overall structure and functional groups.

Properties

Molecular Formula

C25H28N6O

Molecular Weight

428.5 g/mol

IUPAC Name

1-benzyl-6-cyclopropyl-N-[1-(2-ethylpyrazol-3-yl)ethyl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H28N6O/c1-4-30-22(12-13-26-30)16(2)27-25(32)20-14-21(19-10-11-19)28-24-23(20)17(3)29-31(24)15-18-8-6-5-7-9-18/h5-9,12-14,16,19H,4,10-11,15H2,1-3H3,(H,27,32)

InChI Key

QCKKAUJFDHRAPE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C)NC(=O)C2=CC(=NC3=C2C(=NN3CC4=CC=CC=C4)C)C5CC5

Origin of Product

United States

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